3-Ethyladamantan-1-amine hydrochloride 3-Ethyladamantan-1-amine hydrochloride Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

Brand Name: Vulcanchem
CAS No.: 80121-67-1
VCID: VC21133012
InChI: InChI=1S/C12H21N.ClH/c1-2-11-4-9-3-10(5-11)7-12(13,6-9)8-11;/h9-10H,2-8,13H2,1H3;1H
SMILES: CCC12CC3CC(C1)CC(C3)(C2)N.Cl
Molecular Formula: C12H22ClN
Molecular Weight: 215.76 g/mol

3-Ethyladamantan-1-amine hydrochloride

CAS No.: 80121-67-1

Cat. No.: VC21133012

Molecular Formula: C12H22ClN

Molecular Weight: 215.76 g/mol

* For research use only. Not for human or veterinary use.

3-Ethyladamantan-1-amine hydrochloride - 80121-67-1

Specification

CAS No. 80121-67-1
Molecular Formula C12H22ClN
Molecular Weight 215.76 g/mol
IUPAC Name 3-ethyladamantan-1-amine;hydrochloride
Standard InChI InChI=1S/C12H21N.ClH/c1-2-11-4-9-3-10(5-11)7-12(13,6-9)8-11;/h9-10H,2-8,13H2,1H3;1H
Standard InChI Key SLOLBBCVFZRLLS-UHFFFAOYSA-N
SMILES CCC12CC3CC(C1)CC(C3)(C2)N.Cl
Canonical SMILES CCC12CC3CC(C1)CC(C3)(C2)N.Cl

Introduction

Chemical Properties and Structure

Identification and Basic Properties

3-Ethyladamantan-1-amine hydrochloride is identified by the CAS number 80121-67-1 and possesses a molecular formula of C₁₂H₂₂ClN with a molecular weight of 215.76 g/mol . The compound is also known by several synonyms, including (3-Ethyl-1-adamantyl)amine hydrochloride, 3-Ethyl-1-adamantanamine hydrochloride, 1-Amino-3-ethyladamantane hydrochloride, and Memantine Related Compound I .

Table 1: Identification Parameters of 3-Ethyladamantan-1-amine Hydrochloride

ParameterValue
CAS Number80121-67-1
Molecular FormulaC₁₂H₂₂ClN
Molecular Weight215.76 g/mol
IUPAC Name3-ethyladamantan-1-amine;hydrochloride
InChIKeySLOLBBCVFZRLLS-UHFFFAOYSA-N
SMILESCCC12CC3CC(C1)CC(C3)(C2)N.Cl

The compound's chemical identity is further established through its structural representation and analytical markers. It serves as a derivative of adamantane, featuring a characteristic tricyclic structure that contributes to its unique chemical properties.

Structural Characteristics

3-Ethyladamantan-1-amine hydrochloride features a distinctive adamantane scaffold, which consists of a rigid, cage-like structure of fused cyclohexane rings in chair conformations. This three-dimensional arrangement creates a stable, diamond-like framework that influences the compound's chemical and biological properties .

The key structural elements include:

  • A tricyclic adamantane core providing conformational rigidity

  • An ethyl group (-CH₂CH₃) substitution at the 3-position

  • A primary amine (-NH₂) at the 1-position

  • The hydrochloride salt form, enhancing solubility and stability

This structural arrangement distinguishes 3-ethyladamantan-1-amine hydrochloride from related adamantane derivatives such as memantine, which contains dimethyl groups at the 3,5-positions rather than a single ethyl group at position 3 .

Physical Properties

The physical properties of 3-ethyladamantan-1-amine hydrochloride significantly influence its behavior in various experimental and potential therapeutic applications.

Table 2: Physical Properties of 3-Ethyladamantan-1-amine Hydrochloride

PropertyValue
Physical FormCrystalline solid
Melting Point>220°C / 428°F
SolubilitySlightly soluble in methanol and chloroform
LogP3.12 (calculated)
Topological Polar Surface Area (TPSA)26.02
Hydrogen Bond Acceptors1
Hydrogen Bond Donors1
Rotatable Bonds1

The compound demonstrates limited aqueous solubility but improved solubility in organic solvents, consistent with its moderately lipophilic nature as indicated by the LogP value . The high melting point suggests strong intermolecular forces, typical of hydrochloride salts of amine compounds .

Synthesis and Preparation

The synthesis of 3-ethyladamantan-1-amine hydrochloride typically involves multi-step processes, often starting with amantadine hydrochloride or other adamantane derivatives. While specific synthetic routes vary depending on scale and application, general approaches include:

  • Selection of an appropriate adamantane starting material

  • Introduction of the ethyl group at the 3-position through selective alkylation reactions

  • Modification of functional groups to achieve the desired 1-amino-3-ethyl configuration

  • Formation of the hydrochloride salt to enhance stability and solubility

The synthesis frequently involves reactions with nitrating agents followed by treatment with solid bases to adjust pH and facilitate crystallization of the desired compound. Careful control of reaction conditions is essential to ensure regioselectivity and minimize the formation of unwanted byproducts.

Pharmacological Properties

NMDA Receptor Interactions

One of the most significant pharmacological properties of 3-ethyladamantan-1-amine hydrochloride is its potential interaction with N-methyl-D-aspartate (NMDA) receptors. As a structural analog of memantine, it appears to modulate glutamatergic transmission through NMDA receptor interaction.

The compound has potential to reduce excitotoxicity associated with neurodegenerative diseases through this mechanism. NMDA receptors play a crucial role in synaptic plasticity and memory formation, but their excessive activation can lead to neuronal damage through calcium overload. By modulating these receptors, 3-ethyladamantan-1-amine hydrochloride may provide neuroprotection while maintaining physiological receptor function.

The specific binding characteristics, including affinity and kinetics, may differ from those of memantine due to the structural differences (ethyl substitution versus dimethyl substitutions). These differences could potentially translate into distinct pharmacological profiles and therapeutic applications.

Applications and Utility

Analytical and Reference Applications

One of the most established applications of 3-ethyladamantan-1-amine hydrochloride is as a pharmaceutical reference standard:

  • It serves as "Memantine Related Compound I" in pharmaceutical quality control

  • The compound is used for identifying and quantifying impurities in memantine formulations

  • It functions as a calibration standard for analytical methods in pharmaceutical manufacturing

  • The compound supports regulatory compliance in drug production and testing

Comparative Analysis with Related Compounds

3-Ethyladamantan-1-amine hydrochloride shares structural similarities with several adamantane derivatives while maintaining distinct differences that may influence its pharmacological profile.

Table 3: Comparison with Related Adamantane Derivatives

CompoundMolecular FormulaKey Structural FeaturesPrimary Applications
3-Ethyladamantan-1-amine hydrochlorideC₁₂H₂₂ClNEthyl group at 3-position, amine at 1-positionResearch tool, pharmaceutical reference standard
Memantine hydrochlorideC₁₂H₂₁N·HClDimethyl groups at 3,5-positions, amine at 1-positionTreatment of moderate to severe Alzheimer's disease
Amantadine hydrochlorideC₁₀H₁₇N·HClUnsubstituted adamantane with amine at 1-positionAntiviral, antiparkinsonian agent
1-Amino-3-methyladamantane hydrochlorideC₁₁H₁₉N·HClMethyl group at 3-position, amine at 1-positionResearch compound, pharmaceutical intermediate

Future Research Directions

Research involving 3-ethyladamantan-1-amine hydrochloride continues to evolve, with several promising directions:

  • Further characterization of its NMDA receptor binding profile compared to established adamantane derivatives

  • Investigation of potential advantages in terms of efficacy or side effect profile relative to memantine

  • Exploration of structure-activity relationships to develop improved neuroprotective agents

  • Assessment of potential applications beyond neurological conditions, such as in antimicrobial research (drawing on the diverse applications of other adamantane derivatives)

As understanding of neurodegenerative mechanisms advances, compounds like 3-ethyladamantan-1-amine hydrochloride may gain increased relevance, particularly in developing targeted approaches to glutamatergic modulation in various neurological conditions.

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